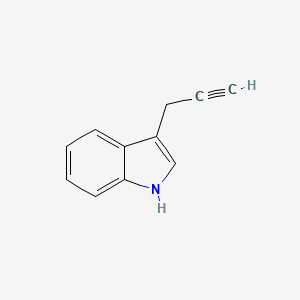

3-(Prop-2-YN-1-YL)-1H-indole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-prop-2-ynyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h1,3-4,6-8,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJKOCRQXSHQPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Prop 2 Yn 1 Yl 1h Indole and Its Analogues

Direct C-3 Propargylation Strategies

Direct functionalization of the C-3 position of the indole (B1671886) ring with a propargyl group is a preferred and atom-economical approach. Various catalytic systems have been developed to achieve this transformation with high efficiency and selectivity.

Transition Metal-Catalyzed Approaches (e.g., Gold(I), Palladium)

Transition metals, particularly gold and palladium, have proven to be effective catalysts for the C-3 propargylation of indoles. These methods often involve the reaction of an indole with a propargylic alcohol or its derivative.

Gold(I) catalysts are known to activate alkynes towards nucleophilic attack. While specific examples for the direct synthesis of the parent 3-(prop-2-yn-1-yl)-1H-indole are not extensively detailed in the provided results, the general principle of gold-catalyzed propargylation of indoles is established.

Palladium-catalyzed reactions, such as the Tsuji-Trost allylic substitution, have been extended to propargylic systems. acs.org These reactions typically employ a palladium catalyst in combination with a ligand to facilitate the coupling of the indole nucleophile with a propargylic electrophile. acs.org For instance, palladium-phosphine complexes can catalyze the reaction between indoles and propargyl carbonates. acs.org A palladium-catalyzed decarboxylative propargylation of indole-based bis-nucleophiles has also been developed, leading to novel spirocyclic indolenines. acs.org

| Catalyst/Reagents | Indole Substrate | Propargylating Agent | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Pd-phosphine catalyst | 2,3-disubstituted indoles | Allyl carbonates | β-allylation products | Good yields for β-allylation, expandable to complex natural products. | acs.org |

| Palladium catalyst | Indole-based bis-nucleophiles | Propargyl carbonate | Spirocyclic indolenines | Decarboxylative reaction under mild conditions with low catalyst loadings. | acs.org |

| FeCl3 | Indoles | Propargyl alcohols | 3-propargylated indoles | Inexpensive and non-toxic catalyst, proceeds at room temperature. | rsc.org |

| Sc(OTf)3 | Indoles | Propargylic alcohols | 3-propargylated indoles | Efficient, water-tolerant, and recyclable Lewis acid catalyst. | rsc.org |

| InBr3 | Indole, carbazole, pyrrole (B145914), furan | Propargylic alcohols | C3-propargylated heterocycles | Wide substrate scope, tolerates various functional groups. | rsc.org |

Brønsted Acid-Catalyzed Propargylation

Brønsted acids offer a metal-free alternative for the C-3 propargylation of indoles. thieme-connect.comijcce.ac.ir This method typically involves the reaction of an indole with a tertiary propargylic alcohol in the presence of a Brønsted acid catalyst like p-toluenesulfonic acid (PTSA). thieme-connect.comresearchgate.net The reaction proceeds through the formation of a propargylic carbocation, which is then attacked by the nucleophilic C-3 position of the indole. thieme-connect.com This approach is attractive due to the use of readily available and less toxic catalysts, with water being the only byproduct. thieme-connect.comijcce.ac.ir A key advantage is the ability to synthesize C-3 propargylated indoles with a quaternary carbon at the propargylic position. thieme-connect.comresearchgate.net The use of NaHSO₄-SiO₂ has also been reported as an efficient and reusable heterogeneous catalyst for this transformation. ijcce.ac.ir

| Catalyst | Indole Substrate | Propargylating Agent | Key Features | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Indoles | Tertiary propargylic alcohols | Allows for the synthesis of C3-propargylated indoles with a quaternary center; water is the only byproduct. | thieme-connect.com |

| NaHSO₄-SiO₂ | Indoles | Tertiary propargylic alcohols | Mild, efficient, and reusable solid catalyst for preparing 4° C-3 propargyl indole derivatives. | ijcce.ac.ir |

| Diethyl phosphite (B83602) and diphenyl phosphate (B84403) | Indoles | Propargylic alcohols | Minimizes undesired rearrangements and arylation processes; compatible with technical solvents. | acs.org |

Zinc-Mediated and Other Metal-Mediated Syntheses

Zinc-mediated reactions provide another route to 3-propargylindoles. For instance, the reaction of indole with propargyl bromide in the presence of zinc dust in THF at ambient temperature has been reported to yield 3-(prop-2-yn-1-yl)-1H-indole. hivnursing.net This method offers a straightforward approach using readily available reagents. Zinc salts have also been utilized in the synthesis of 3-amidoindoles from arylhydrazines and acylated propargylamines, where the zinc promotes both alkyne amination and a subsequent Fischer indole cyclization. nih.gov Furthermore, zinc-mediated propargylation has been applied to isatin-derived imines to produce 3-propargylated 3-aminooxindoles, avoiding the need for catalysts and harsh conditions. mdpi.com

Electrochemical Synthesis Methods

Electrochemical synthesis is emerging as a green and efficient alternative for constructing chemical bonds. rsc.orggamry.comwikipedia.org While specific protocols for the direct electrochemical synthesis of 3-(prop-2-yn-1-yl)-1H-indole were not found in the provided results, the principles of electrosynthesis suggest its potential applicability. gamry.comwikipedia.org This method uses electricity to drive chemical reactions, often with greater control and selectivity, and can reduce the need for hazardous reagents and byproducts. gamry.comwikipedia.org

N-Propargylation of Indole Scaffolds

While C-3 propargylation is often the primary focus, the synthesis of N-propargylindoles is also a significant area of research, as these compounds serve as precursors for various heterocyclic structures.

Base-Mediated N-Alkylation Protocols

The most common method for the N-propargylation of indoles involves a base-mediated alkylation. In this protocol, a base such as sodium hydride (NaH) is used to deprotonate the indole nitrogen, generating a nucleophilic indolide anion. researchgate.netnih.gov This anion then reacts with an electrophilic propargyl source, typically propargyl bromide, in a suitable solvent like dimethylformamide (DMF) to afford the N-propargylated indole. researchgate.netnih.gov This method has been used to synthesize a variety of N-propargylindoles, which can then be used in subsequent reactions, such as visible light-catalyzed tandem radical cyclizations to form pyrrolo[1,2-a]indoles. acs.orgscispace.com

| Base | Propargylating Agent | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Propargyl bromide | Dimethylformamide (DMF) | Standard and widely used method for N-propargylation. | researchgate.netnih.gov |

| - | Propargyl bromide | - | Used to synthesize precursors for visible light-catalyzed radical cyclizations. | acs.org |

Asymmetric N-Propargylation via Chiral Catalysis

The enantioselective introduction of a propargyl group onto the nitrogen atom of the indole ring is a challenging yet crucial transformation for accessing chiral N-functionalized indole derivatives. Research has led to the development of catalytic systems that can achieve this with high levels of stereocontrol.

One prominent method involves the use of a chiral lithium phosphate salt as the catalyst. A direct asymmetric N-propargylation of indoles has been successfully demonstrated using a lithium SPINOL phosphate catalyst in conjunction with C-alkynyl N,O-acetals as the propargylating agents. researchgate.netkisti.re.kr This protocol is highly efficient, allowing for reactions to proceed at very low catalyst loadings (as low as 0.1 mol%) and yielding a variety of N-propargylated indoles with good enantioselectivity. researchgate.net

| Catalyst | Propargylating Reagent | Nucleophile (Indole) | Enantiomeric Excess (ee) | Reference |

| Lithium SPINOL Phosphate | C-alkynyl N,O-acetal | Various Indoles | Up to 91% | researchgate.netresearchgate.net |

| Copper(I) acetate (B1210297) / (S)-TF-BiphamPhos | Propargylic Ester | Indoline (B122111) (followed by DDQ oxidation) | Up to 85% | dicp.ac.cn |

Another strategy circumvents the direct N-alkylation of the indole heterocycle by employing a two-step sequence. This involves the highly enantioselective copper-catalyzed propargylic alkylation of indolines with propargylic esters. dicp.ac.cn The resulting N-propargylated indolines are then subjected to dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to furnish the desired optically active N-propargylindoles. dicp.ac.cn While indirect, this one-pot process provides good yields and high enantioselectivities. dicp.ac.cn

Multi-component Reactions Incorporating Propargyl Indoles

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules in a single step by combining three or more reactants. Propargyl indoles serve as valuable components in such reactions, enabling the rapid assembly of diverse heterocyclic scaffolds. researchgate.net

For instance, a three-component reaction for the synthesis of complex pyrazinoindoles has been developed utilizing 2-substituted-1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde, a chloro-acetate derivative, and sodium azide (B81097). tandfonline.com This reaction, facilitated by copper iodide and a combination of ultrasonication and microwave irradiation, demonstrates a green and efficient pathway to intricate indole-fused systems. tandfonline.com

Another notable MCR involves a copper-catalyzed alkyne-azide cycloaddition (CuAAC) as the initial step. The reaction of a 1-(prop-2-yn-1-yl)indoline-2,3-dione with an aryl azide, followed by a Knoevenagel condensation with malononitrile (B47326) and a subsequent Michael addition/cyclocondensation with a 1,3-dicarbonyl compound, yields highly functionalized chromophores in a one-pot process. frontiersin.org This highlights the modularity of using propargyl indoles in designing complex reaction cascades.

Synthetic Utility of 3-(Prop-2-YN-1-YL)-1H-indole as a Precursor

The terminal alkyne functionality of 3-(prop-2-yn-1-yl)-1H-indole serves as a versatile chemical handle for further molecular elaboration. This allows for its use as a precursor in the synthesis of a wide range of functionalized indole derivatives and complex fused heterocyclic systems.

The propargyl group is readily transformed using a variety of well-established chemical reactions, significantly expanding the molecular diversity accessible from this precursor.

A primary application is the Sonogashira cross-coupling reaction. Following N-propargylation of indole-2-carbonitrile, the resulting terminal alkyne can be coupled with a wide array of aryl iodides. nih.govmdpi.com This palladium and copper-catalyzed reaction proceeds under mild conditions to afford 1-(3-arylprop-2-yn-1-yl)-1H-indole derivatives in moderate to good yields, tolerating both electron-donating and electron-withdrawing groups on the aromatic partner. nih.govresearchgate.net

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is another powerful tool for functionalizing propargyl indoles. 1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde, for example, can be reacted with various azide compounds, such as coumarin (B35378) azides, to produce highly functionalized indole-triazole conjugates. rsc.org This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. rsc.org

| Reaction Type | Reagents | Product Type | Reference |

| Sonogashira Coupling | Aryl Iodide, PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(3-Arylprop-2-yn-1-yl)-1H-indoles | nih.govresearchgate.net |

| Azide-Alkyne Cycloaddition | Organic Azides, CuSO₄·5H₂O, Sodium Ascorbate | 1,2,3-Triazole-substituted Indoles | rsc.org |

The propargyl group is an excellent precursor for intramolecular cyclization reactions, leading to the formation of new rings fused to the indole core. This strategy provides access to important heterocyclic systems like pyrazinoindoles and spiroindolenines.

Pyrazinoindoles: The pyrazino[1,2-a]indole (B3349936) scaffold, a structure of interest in medicinal chemistry, can be readily synthesized from N-propargyl indole precursors. nih.govresearchgate.net Intramolecular cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles is a common and effective strategy. nih.govencyclopedia.pub The reaction can be promoted by various catalysts and conditions, including gold(III) chloride (AuCl₃) to activate the triple bond, nickel(II) acetate in the presence of hydroxylamine, or strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation. nih.govsmolecule.com These methods facilitate the nucleophilic attack required to form the pyrazine (B50134) ring, leading to both aromatic and partially saturated pyrazinoindole systems. nih.govencyclopedia.pub

Spiroindolenines: The construction of spiroindolenines, which feature a spirocyclic carbon at the C3 position of the indole ring, is a key step in the synthesis of numerous alkaloids. beilstein-journals.org N-propargyl tryptamine (B22526) derivatives are valuable substrates for these transformations. chemrxiv.org Metal-catalyzed cyclizations, particularly with gold and silver catalysts, have been developed to convert these linear precursors into the desired spiro[indole-3,4'-piperidine] (B97032) scaffold. chemrxiv.org Furthermore, palladium-catalyzed cascade reactions of tryptamine derivatives with propargyl carbonate generate spirocyclic indolenines through a sequence involving the formation of a Pd(II)-allenyl species, nucleophilic attack, and subsequent cyclization. acs.org A metal-free alternative using triphenylphosphine (B44618) as a nucleophilic catalyst has also been reported, enabling the intramolecular umpolung Michael addition of N-tethered indole amides onto the alkyne to form spiroindolenines regioselectively. sci-hub.se

Chemical Transformations and Reactivity of 3 Prop 2 Yn 1 Yl 1h Indole

Intramolecular Cyclization Reactions

Electrophilic Heterocyclization Pathways

Electrophilic heterocyclization offers a powerful method for the synthesis of complex heterocyclic systems from acyclic precursors. In the case of 3-(prop-2-yn-1-yl)-1H-indole and its derivatives, the presence of the nucleophilic indole (B1671886) ring and the reactive alkyne moiety allows for intramolecular cyclization reactions initiated by an electrophile.

For instance, the reaction of 3-(prop-2-yn-1-ylsulfanyl)-5H- researchgate.netacs.orgnih.govtriazino[5,6-b]indoles with electrophiles like iodine and bromine leads to the formation of dihydro-thiazolo-triazino-indolium halides. This transformation proceeds through the attack of the sulfur atom on the alkyne, activated by the electrophile, followed by cyclization. researchgate.net The structure of these complex heterocyclic products has been confirmed using various NMR techniques, including 1H-1H COSY, 1H-13C HSQC, and 1H-13C HMBC. researchgate.net

Similarly, the iodocyclization of related N,N-dialkyl-2-(1-alkynyl)anilines, which share the feature of an alkyne and a nucleophilic aromatic ring, readily produces 3-iodoindoles under mild conditions. nih.gov This reaction involves an initial palladium/copper-catalyzed cross-coupling to form the alkynyl aniline, followed by electrophilic cyclization with iodine. nih.gov This highlights a general and efficient pathway for constructing the indole ring system with concurrent introduction of a functional group at the 3-position. nih.gov

The regioselectivity of these cyclizations can be influenced by the reaction conditions. For example, the heterocyclization of 3-propargylsulfanyl-5H- researchgate.netacs.orgnih.govtriazino[5,6-b]indoles can occur at either the N-2 or N-4 atom of the triazine ring, depending on whether the reaction is conducted in the presence of alkali or sulfuric acid. researchgate.net

Cross-Coupling Reactions Involving the Indole or Alkyne Moiety (e.g., Sonogashira)

The terminal alkyne of 3-(prop-2-yn-1-yl)-1H-indole is a versatile functional group for carbon-carbon bond formation through cross-coupling reactions. The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a particularly prominent example. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known for its mild reaction conditions and broad substrate scope. wikipedia.org

In the context of 3-(prop-2-yn-1-yl)-1H-indole, the Sonogashira coupling allows for the extension of the propargyl side chain, enabling the synthesis of more complex structures. For instance, it has been employed in the synthesis of indole-tagged pyrimidine and purine nucleoside phosphoramidites. acs.org These modified nucleosides are then incorporated into DNA duplexes to study non-canonical DNA conformations. acs.org The synthesis involves the classical Sonogashira cross-coupling of 3-(prop-2-yn-1-yl)-1H-indole with a halogenated nucleoside. acs.org

The efficiency and success of the Sonogashira coupling can be influenced by various factors, including the choice of catalyst, base, and solvent. While traditional methods often require anhydrous and anaerobic conditions, newer procedures have been developed that can be carried out in aqueous media. wikipedia.orgorganic-chemistry.org The reactivity of the halide partner typically follows the order I > Br > Cl. wikipedia.org

The indole nucleus itself can also participate in cross-coupling reactions, although this is less common for the parent 3-(prop-2-yn-1-yl)-1H-indole unless a leaving group is present on the indole ring. For instance, 3-iodoindazoles, which are structurally related to indoles, readily undergo Sonogashira coupling with various terminal alkynes, demonstrating the utility of this reaction for functionalizing nitrogen-containing heterocycles. researchgate.net

Table 1: Examples of Sonogashira Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product | Application |

| 3-(Prop-2-yn-1-yl)-1H-indole | Halogenated Nucleoside | Pd(0)/Cu(I) | Indole-tagged Nucleoside | Study of DNA conformations acs.org |

| 3-Iodoindazole | Terminal Alkyne | Pd-C/CuI/PPh3 | 3-Alkynylindazole | Synthesis of 2-Aza Tryptamines researchgate.net |

| Aryl Halide | Terminal Alkyne | Pd(PPh3)4/CuI | Arylalkyne | General C-C bond formation wikipedia.orglibretexts.org |

Regioselectivity and Stereoselectivity in Reactions of 3-(Prop-2-YN-1-YL)-1H-indole

Regioselectivity, the preference for bond formation at one position over another, and stereoselectivity, the preference for the formation of one stereoisomer over another, are critical considerations in the reactions of 3-(prop-2-yn-1-yl)-1H-indole. wikipedia.orgmasterorganicchemistry.com

In electrophilic additions to the alkyne, the regioselectivity is governed by the relative stability of the resulting carbocation intermediate. For instance, the addition of a protic acid would be expected to follow Markovnikov's rule, with the proton adding to the terminal carbon of the alkyne.

The indole ring itself exhibits strong regioselectivity in electrophilic substitution reactions. The C3 position is the most nucleophilic and therefore the most common site of attack. However, since this position is already substituted in 3-(prop-2-yn-1-yl)-1H-indole, electrophilic attack would likely occur at other positions on the indole ring, such as the N1 position or positions on the benzene (B151609) ring, depending on the reaction conditions and the nature of the electrophile. For example, a practical method for the regioselective nitration of indoles at the 3-position has been developed using ammonium tetramethylnitrate under non-acidic and non-metallic conditions. nih.gov If the 3-position is blocked, as in 3-methylindole, the reaction does not proceed smoothly, highlighting the strong preference for C3 substitution. nih.gov

Stereoselectivity becomes a factor in reactions that create a new chiral center. For instance, the reduction of the alkyne to an alkene can be controlled to produce either the cis or trans isomer. Partial hydrogenation with Lindlar's catalyst would yield the cis-alkene, while reduction with sodium in liquid ammonia would give the trans-alkene. masterorganicchemistry.com

In cycloaddition reactions, both regioselectivity and stereoselectivity are important. For example, in [3+2] cycloaddition reactions involving azomethine ylides and nitroalkenes, the reaction is found to be meta regioselective with high endo stereoselectivity, a result that is consistent with experimental observations and supported by computational studies. researchgate.net

The regioselectivity of reactions involving the indole nitrogen versus the C3 position can be controlled. For example, the enantioselective N-alkylation of indole and its derivatives with aldimines can be achieved with high selectivity using a dinuclear zinc-ProPhenol catalyst. nih.gov This protocol provides a method for selectively functionalizing the indole nitrogen. nih.gov

Table 2: Summary of Regio- and Stereoselectivity

| Reaction Type | Moiety | Regioselectivity | Stereoselectivity |

| Electrophilic Addition | Alkyne | Markovnikov | Not applicable |

| Electrophilic Substitution | Indole Ring | C3 > N1 > Benzene ring | Not applicable |

| Reduction | Alkyne | Not applicable | Cis or Trans (reagent dependent) |

| Cycloaddition | Alkyne | Dependent on reactants | Endo/Exo (reaction dependent) |

| N-Alkylation | Indole Nitrogen | N1 vs C3 | Enantioselective (catalyst dependent) |

Structure Activity Relationship Sar Studies and Biological Target Elucidation of 3 Prop 2 Yn 1 Yl 1h Indole Derivatives in Pre Clinical Models

Design and Synthesis of Structurally Modified Analogues for Biological Evaluation

The rational design and synthesis of analogues based on the 3-(prop-2-yn-1-yl)-1H-indole scaffold are foundational to exploring their therapeutic potential. A primary synthetic strategy involves leveraging the terminal alkyne of the propargyl group for palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. This approach allows for the convenient introduction of a wide variety of aromatic and heteroaromatic substituents.

For instance, a series of novel 3-(indol-1-yl)prop-1-yn-1-yl-substituted phthalazines and related azines have been prepared through a concise pathway involving the palladium-catalyzed cross-coupling of N-propargylindoles with appropriate halo-azines. nih.govresearchgate.net This method provides a versatile route to 1,3-disubstituted propyne (B1212725) derivatives, where the indole (B1671886) nitrogen is alkylated with the propargyl group, which is then coupled to another heterocyclic system.

Similarly, modifications can be made to the indole ring itself. Synthesis of various substituted indoles serves as a precursor step. These substituted indoles can then be transformed into a diverse library of derivatives through alkylation and reduction processes. mdma.chnih.gov For example, 3-acetylindole (B1664109) can be condensed with various aldehydes, such as thiophene-2-carbaldehyde, in a basic medium to form chalcone (B49325) intermediates. nih.gov These intermediates can then undergo cyclocondensation reactions with reagents like hydrazine (B178648) to yield more complex heterocyclic systems attached to the indole core. nih.gov

The strategic design of these analogues often involves:

Modification of the indole ring: Introducing substituents at various positions (e.g., 5-fluoro, 6-chloro) to modulate electronic properties and steric bulk. mdma.ch

Variation of the substituent on the alkyne: Coupling different heterocyclic systems (e.g., phthalazine (B143731), isoquinoline) to the propargyl moiety to explore interactions with different biological targets. nih.govresearchgate.net

Alteration of the linker: While the prop-2-yn-1-yl group is the core focus, related studies explore other linkers to understand the importance of the alkyne rigidity and length.

N-substitution of the indole: Functionalizing the indole nitrogen with groups other than propargyl to compare and understand the role of this position. researchgate.net

These synthetic efforts have produced focused libraries of compounds for comprehensive biological evaluation, enabling detailed SAR studies. nih.govresearchgate.net

In Vitro Biological Screening and Mechanistic Studies

Enzyme Inhibition Assays

Derivatives of the indole scaffold have been evaluated for their inhibitory activity against various enzymes implicated in disease pathways.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Certain 3-substituted-indolin-2-one derivatives, which share a core structural motif, have demonstrated potent inhibition of VEGFR2, a key receptor tyrosine kinase in angiogenesis. In an enzyme-linked immunosorbent assay (ELISA), compounds bearing an N-2-(ethylamino)ethyl group on a pyrrole (B145914) substituent at the 3-position of the indolinone ring showed significantly improved inhibitory activity against VEGFR2. mdpi.com

Cyclooxygenase (COX) Enzymes: As analogues of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, novel indole derivatives have been designed and synthesized as selective COX-2 inhibitors. researchgate.net In vitro assays demonstrated that derivatives containing SO2Me or SO2NH2 groups—known pharmacophores for COX-2 selectivity—exhibited potent and selective inhibition of the COX-2 enzyme over COX-1. researchgate.net

Glycogen Synthase Kinase 3β (GSK-3β): A series of 3-(furo[2,3-b]pyridin-3-yl)-4-(1H-indol-3-yl)-maleimides were designed as GSK-3β inhibitors. Several of these compounds showed favorable inhibitory activities against the GSK-3β protein in in vitro assays. researchgate.net

Table 1: Enzyme Inhibition by Indole Derivatives

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| 3-Substituted-indolin-2-ones | VEGFR2 | N-2-(ethylamino)ethyl substituent enhanced inhibitory activity. mdpi.com |

| N-Substituted Indole Analogues | COX-2 | Derivatives with SO2Me or SO2NH2 groups showed high selectivity for COX-2. researchgate.net |

| Indolyl-maleimides | GSK-3β | Several analogues demonstrated favorable inhibitory activity against GSK-3β protein. researchgate.net |

Receptor Binding and Modulation Studies (e.g., 5HT2C, µ-opioid)

The interaction of indole derivatives with G-protein coupled receptors (GPCRs) is a significant area of investigation, particularly concerning serotonin (B10506) and cannabinoid receptors.

Serotonin 5-HT2C Receptors: A series of 1-(1-indolinyl)-2-propylamines, structurally related to the core indole scaffold, were synthesized and evaluated as 5-HT2C receptor agonists. mdma.chnih.gov Radioligand binding studies, using [125I]-DOI for 5-HT2A and [3H]-5-HT for 5-HT2B/2C receptors, revealed that these compounds were potent partial agonists at 5-HT2C receptors. mdma.ch Several analogues displayed greater selectivity for 5-HT2C over 5-HT2A and 5-HT2B receptors. mdma.ch For example, compound 52 (6-chloro-5-fluoro substituted) showed a 12-fold binding selectivity for 5-HT2C over 5-HT2A. mdma.ch

Cannabinoid Receptor Type 2 (CB2): Indol-3-yl-oxoacetamide derivatives have been investigated as ligands for the CB2 receptor. A fluorinated derivative, 8 , was identified as a potent and selective CB2 ligand with a Ki of 6.2 nM in radioligand inhibition binding assays using CHO cells transfected with the human CB2 receptor. nih.gov This compound, along with others in the series, showed excellent selectivity against the CB1 receptor subtype. nih.gov

No specific studies directly linking 3-(prop-2-yn-1-yl)-1H-indole derivatives to µ-opioid receptor binding were prominently identified in the reviewed literature.

Table 2: Receptor Binding Affinity and Functional Activity of Indole Derivatives

| Compound Series | Receptor Target | Assay | Key Findings |

|---|---|---|---|

| 1-(1-indolinyl)-2-propylamines | 5-HT2C | Radioligand Binding ([3H]-5-HT) | Potent partial agonists with selectivity over 5-HT2A/2B receptors. mdma.chnih.gov |

| Indol-3-yl-oxoacetamides | CB2 | Radioligand Binding ([3H]WIN55.212-2) | Fluorinated derivative 8 showed high affinity (Ki = 6.2 nM) and selectivity for CB2. nih.gov |

Cellular Assays for Pathway Investigation (e.g., Autophagy Induction)

While the direct investigation of 3-(prop-2-yn-1-yl)-1H-indole derivatives as autophagy modulators is not extensively documented, related heterocyclic compounds have been identified through cellular screening. Autophagy is a critical cellular degradation process, and its modulation is a target for various diseases. nih.gov High-throughput screening campaigns have been employed to identify novel autophagy inducers. For example, a 1,3-diarylpyrazole was identified as a hit in such a screen, prompting the synthesis and evaluation of a library of analogues. mdpi.com The lack of effective and soluble inhibitors for autophagy has also spurred research into modifying existing inhibitors like 3-methyladenine (B1666300) (3-MA) to generate derivatives with improved properties for cellular pathway investigation. nih.gov These approaches highlight the methodologies that could be applied to screen libraries of 3-(prop-2-yn-1-yl)-1H-indole derivatives for autophagy-modulating activity.

Antimicrobial and Antifungal Investigations (In Vitro)

The indole nucleus is a common scaffold in compounds exhibiting antimicrobial and antifungal properties. Various derivatives have been synthesized and tested against a range of pathogens.

Antibacterial Activity: New indole derivatives incorporating 1,2,4-triazole (B32235) moieties have demonstrated a broad spectrum of activity. nih.gov One indole-triazole derivative, 3d , was identified as a promising lead with significant antibacterial and antifungal properties, showing activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov In another study, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k ) showed a potent MIC of 0.98 μg/mL against MRSA. mdpi.com

Antifungal Activity: The same indole-triazole derivatives also showed excellent activity against fungal pathogens like Candida albicans and Candida krusei. nih.gov Additionally, a series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives were synthesized and evaluated against several plant pathogenic fungi. nih.govresearchgate.net Compound 3u from this series displayed outstanding activity against Rhizoctonia solani, with an EC50 of 3.44 mg/L, which was superior to the positive controls. nih.govresearchgate.net SAR studies indicated that introducing halogen substituents (I, Cl, or Br) at position 5 of the oxindole and indole rings was crucial for potent antifungal activity. nih.govresearchgate.net

Table 3: In Vitro Antimicrobial and Antifungal Activity of Indole Derivatives

| Compound Series | Test Organism | Activity Metric | Result |

|---|---|---|---|

| Indole-1,2,4-triazoles | MRSA, C. krusei | MIC | 3.125-50 µg/mL nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | MIC | 0.98 µg/mL mdpi.com |

| 3-Indolyl-3-hydroxy oxindoles | Rhizoctonia solani | EC50 | 3.44 mg/L nih.govresearchgate.net |

| Flavonol-1,3,4-thiadiazoles | Botrytis cinerea | EC50 | 2.4 µg/mL (for compound Y18) acs.org |

Antitumor Activity in Non-Human Cell Lines (In Vitro Cytotoxicity)

The cytotoxic effects of 3-(prop-2-yn-1-yl)-1H-indole derivatives and related compounds have been extensively studied against various cancer cell lines.

A series of 1-[3-(indol-1-yl)prop-1-yn-1-yl]phthalazines, featuring the core 1,3-disubstituted propyne unit, exhibited significant tumor cell-growth inhibition in an in-vitro XTT assay. nih.govresearchgate.net The lead compound, 1-[3-(indol-1-yl)prop-1-yn-1-yl]phthalazine, and its analogues were screened, revealing important SAR insights. For example, replacing the indole with an indoline (B122111) structure resulted in lower activity. nih.gov Modifications to the phthalazine ring also modulated cytotoxicity, with a 6-methoxy substituent appearing to be the most favorable among the variations studied. researchgate.net

Other 3-substituted indole derivatives have also shown significant cytotoxicity. A series of 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones demonstrated potent activity against tested human cancer cell lines, with compounds 3e and 3l showing IC50 values in the low micromolar range (1.4–3.4 µM). researchgate.net Furthermore, indole hybrids linked to 1,2,4-triazoles have been investigated for their cytotoxic activity against liver cancer cells (Hep-G2), with some derivatives showing significant dose-dependent effects. nih.gov

Table 4: In Vitro Cytotoxicity of 3-(Prop-2-yn-1-yl)-1H-indole Analogues and Related Derivatives

| Compound Series | Cell Line | Activity Metric | Key Findings |

|---|---|---|---|

| 1-[3-(Indol-1-yl)prop-1-yn-1-yl]phthalazines | Human Tumor Cell Lines | % Growth Inhibition | Significant inhibition observed; indoline analogues were less active. nih.govresearchgate.net |

| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-ones | Human Cancer Cell Lines | IC50 | Compounds 3e and 3l showed potent activity (1.4–3.4 µM). researchgate.net |

| Indole-1,2,4-triazole Hybrids | Hep-G2 (Liver Cancer) | % Cell Viability | Compound 8f showed high cytotoxicity (7.98% viability at 200 µg/mL). nih.gov |

| 2-(Indol-3-yl)quinazolin-4(3H)-ones | Various Cancer Cell Lines | IC50 | Compounds 3c, f, g, k, r, 3z displayed significant antiproliferative activities. mdpi.com |

Investigation of Biological Targets and Modes of Action (e.g., DNA binding, protein interaction)

No publicly available studies have investigated the specific biological targets or modes of action for 3-(Prop-2-YN-1-YL)-1H-indole. There is no experimental data to suggest whether this compound interacts with DNA or specific proteins to exert a biological effect.

Pre-clinical In Vivo Studies for Mechanistic Insight in Animal Models (excluding efficacy, safety, and human trials)

There are no published pre-clinical in vivo studies that provide mechanistic insight into the action of 3-(Prop-2-YN-1-YL)-1H-indole in any animal models. Research in this area would be required to understand how the compound is processed in a living organism and what molecular pathways it may affect.

Computational and Theoretical Investigations of 3 Prop 2 Yn 1 Yl 1h Indole

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. For 3-(prop-2-yn-1-yl)-1H-indole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its most stable three-dimensional geometry (structural optimization) and to analyze its fundamental electronic characteristics. researchgate.netnih.govepstem.net

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity, kinetic stability, and optical properties. nih.govresearchgate.netepstem.net A smaller gap suggests the molecule is more polarizable and more readily excited. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. nih.gov

Table 1: Calculated Electronic Properties of 3-(Prop-2-yn-1-yl)-1H-indole (Illustrative DFT Results)

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap (ΔE) | 4.9 eV |

| Dipole Moment | 2.1 Debye |

| Polarizability (α) | 150 a.u. |

| Hyperpolarizability (β) | 350 a.u. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions involving 3-(prop-2-yn-1-yl)-1H-indole. By calculating the energies of reactants, transition states, and products, researchers can elucidate reaction mechanisms, predict product regioselectivity, and understand the factors controlling reaction rates. nih.govmdpi.com

For instance, studying the synthesis of indole (B1671886) derivatives often involves complex, multi-step processes like Fischer indolization or cascade radical cyclizations. researchgate.netacs.org DFT calculations can model these pathways, identifying the lowest energy route and explaining why certain isomers are formed preferentially. nih.govmdpi.com This predictive capability is vital for optimizing reaction conditions to improve yields and selectivity in a laboratory setting. acs.org Computational studies can also explore the reactivity of the propargyl group, such as its participation in cycloaddition reactions. mdpi.comresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexible propargyl side chain of 3-(prop-2-yn-1-yl)-1H-indole allows it to adopt multiple spatial arrangements or conformations. Conformational analysis, often performed using both quantum mechanical methods and molecular mechanics, identifies the stable low-energy conformers and the energy barriers for rotation around single bonds. doi.orgnih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.govsemanticscholar.org By simulating the movements of atoms at a given temperature, MD can explore the conformational landscape, revealing how the molecule flexes, bends, and interacts with its environment (e.g., a solvent or a biological receptor). This information is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site. nih.govsemanticscholar.org

Molecular Docking Studies with Biological Macromolecules (e.g., proteins, enzymes)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. researchgate.netnih.govnih.gov

For 3-(prop-2-yn-1-yl)-1H-indole, docking studies can be performed against various protein targets to assess its potential as an inhibitor or modulator. The simulation predicts the binding mode and calculates a "docking score," which estimates the binding affinity. researchgate.net Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the indole ring and amino acid residues in the protein's active site, are identified. These insights can guide the design of more potent and selective derivatives. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for 3-(Prop-2-yn-1-yl)-1H-indole with Various Protein Targets

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Murine Double Minute 2 (MDM2) | -7.9 | Leu54, Gly58, Val93 |

| Human Lanosterol 14α-demethylase | -8.1 | Tyr145, His377, Phe505 |

| Cannabinoid Receptor 1 (CB1) | -9.2 | Phe200, Trp279, Met363 |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Pre-clinical Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govimist.ma A 2D or 3D-QSAR model is built using a "training set" of molecules with known activities. nih.govresearchgate.net

For a series of derivatives of 3-(prop-2-yn-1-yl)-1H-indole, a QSAR model could be developed to predict their antioxidant, antimicrobial, or anticancer activity. nih.goveurjchem.com The model identifies key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that are correlated with activity. Once validated, the QSAR model can be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. researchgate.neteurjchem.com

Investigation of Optoelectronic Properties and Charge Transfer Characteristics

The indole nucleus is an electron-rich aromatic system, making its derivatives interesting candidates for applications in materials science, such as organic light-emitting diodes (OLEDs) and sensors. nih.gov Computational studies are essential for predicting the optoelectronic properties of 3-(prop-2-yn-1-yl)-1H-indole. nih.govresearchgate.net

DFT and time-dependent DFT (TD-DFT) calculations can predict properties like the electronic absorption spectrum (UV-Vis), ionization potential, electron affinity, and charge transport characteristics. nih.govnih.gov The analysis of intramolecular charge transfer (ICT) upon photoexcitation is particularly important, as it governs the photophysical behavior of the molecule. nih.govnih.gov These theoretical predictions help in understanding how structural modifications can tune the optoelectronic properties for specific technological applications. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 Prop 2 Yn 1 Yl 1h Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 3-(Prop-2-yn-1-yl)-1H-indole, offering unambiguous evidence of its core structure, the specific placement of the propargyl substituent, and the through-bond and through-space relationships between atoms.

1D NMR (¹H, ¹³C) for Core Structure and Substitution Patterns

One-dimensional NMR provides the foundational data for the molecule's structure. The proton (¹H) NMR spectrum gives information on the chemical environment and count of hydrogen atoms, while the carbon-13 (¹³C) NMR spectrum reveals the number and type of carbon atoms.

¹H NMR Spectroscopy: The proton spectrum of 3-(Prop-2-yn-1-yl)-1H-indole displays characteristic signals for both the indole (B1671886) ring and the propargyl side chain. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (around 8.0 ppm). The aromatic protons on the benzene (B151609) portion of the indole ring resonate in the 7.1-7.7 ppm region, showing distinct multiplicities and coupling constants that allow for their specific assignment. The methylene protons (CH₂) of the propargyl group are observed as a doublet around 3.7 ppm, coupled to the terminal alkyne proton. This terminal alkyne proton itself appears as a triplet around 2.1 ppm. sc.edu

Interactive Data Table: ¹H NMR Spectroscopic Data for 3-(Prop-2-yn-1-yl)-1H-indole Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from a study by the University of South Carolina Scholar Commons. sc.edu

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 8.04 | Broad Singlet | - |

| H-4 | 7.66 | Doublet | 8.0 |

| H-7 | 7.38 | Doublet | 8.0 |

| H-2 | 7.25-7.19 | Multiplet | - |

| H-5 | 7.25-7.19 | Multiplet | - |

| H-6 | 7.16 | Triplet | 8.0 |

| H-1' (CH₂) | 3.72 | Singlet* | - |

| H-3' (≡C-H) | 2.17-2.14 | Multiplet* | - |

Note: The original source describes H-1' as a singlet and H-3' as a multiplet. sc.edu Typically, these would be a doublet and a triplet, respectively, due to three-bond coupling. The reported notation is preserved here.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by identifying all carbon environments. The indole ring carbons have characteristic shifts, with C3 appearing at a relatively upfield position for an aromatic carbon due to the influence of the nitrogen atom. The attachment of the propargyl group at the C3 position is confirmed by the chemical shifts of C2 and C3. The propargyl group itself is identified by the methylene carbon (C-1') signal and the two distinct alkyne carbon signals (C-2' and C-3').

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for 3-(Prop-2-yn-1-yl)-1H-indole These are predicted values based on the known spectra of indole and typical shifts for propargyl groups.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~122 |

| C-3 | ~112 |

| C-3a | ~127 |

| C-4 | ~119 |

| C-5 | ~122 |

| C-6 | ~120 |

| C-7 | ~111 |

| C-7a | ~136 |

| C-1' (CH₂) | ~20 |

| C-2' (C≡C) | ~80 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by mapping out the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 3-(Prop-2-yn-1-yl)-1H-indole, COSY would show correlations between the adjacent aromatic protons (H-4 with H-5, H-5 with H-6, H-6 with H-7), confirming their positions on the benzene ring. A key correlation would be observed between the methylene protons (H-1') and the terminal alkyne proton (H-3'), definitively establishing the propargyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This experiment would link the ¹H signals to their corresponding ¹³C signals, for example, confirming that the proton at ~7.66 ppm is attached to the carbon at ~119 ppm (H-4 and C-4).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different parts of the molecule. Key HMBC correlations for this compound would include:

From the methylene protons (H-1') to indole carbons C-2, C-3, and C-3a, which unambiguously proves the substituent is located at the C-3 position.

From the indole proton H-2 to carbons C-3, C-3a, and C-7a.

From the N-H proton to carbons C-2, C-3a, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. A NOESY spectrum would show through-space correlations between the methylene protons (H-1') and the indole protons H-2 and H-4, confirming their spatial proximity and the substituent's orientation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For 3-(Prop-2-yn-1-yl)-1H-indole (C₁₁H₉N), the calculated exact mass of the neutral molecule is 167.0735 g/mol . In HRMS, the protonated molecule [M+H]⁺ is typically observed, for which the exact mass would be 168.0813.

Fragmentation analysis provides further structural confirmation. Under electron ionization, the molecular ion peak (M⁺˙) is expected to be prominent. Common fragmentation pathways would involve the cleavage of the propargyl side chain.

Loss of the propargyl radical (•C₃H₃): This would result in a fragment corresponding to the indolyl-methyl cation at m/z 130.0657 (C₉H₈N⁺).

Retro-Diels-Alder (RDA) type fragmentation within the indole ring, although less common, can also occur.

Interactive Data Table: HRMS Data for 3-(Prop-2-yn-1-yl)-1H-indole

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₀N⁺ | 168.0813 |

| [M]⁺˙ | C₁₁H₉N⁺˙ | 167.0735 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of 3-(Prop-2-yn-1-yl)-1H-indole would display several characteristic absorption bands.

N-H Stretch: A sharp to medium peak around 3400 cm⁻¹, characteristic of the indole N-H group.

≡C-H Stretch: A sharp, strong peak around 3300 cm⁻¹, indicative of the terminal alkyne C-H bond.

Aromatic C-H Stretch: Multiple weak to medium peaks just above 3000 cm⁻¹.

C≡C Stretch: A weak but sharp absorption band in the range of 2100-2140 cm⁻¹, confirming the presence of the alkyne triple bond.

Aromatic C=C Stretch: Several medium to strong peaks in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for 3-(Prop-2-yn-1-yl)-1H-indole

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretch | ~3400 | Medium, Sharp |

| Terminal Alkyne ≡C-H | Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000-3100 | Medium |

| Alkyne C≡C | Stretch | 2100-2140 | Weak, Sharp |

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles. It also reveals how molecules pack together in a crystal lattice, including intermolecular interactions like hydrogen bonding (e.g., involving the indole N-H) and π-stacking between aromatic rings.

As of this writing, a public crystal structure for the parent compound 3-(Prop-2-yn-1-yl)-1H-indole is not available. However, crystal structures of related indole derivatives have been reported, confirming the planarity of the indole ring system and providing insight into potential intermolecular packing motifs. scispace.com

UV-Vis Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule. The indole ring acts as the primary chromophore in 3-(Prop-2-yn-1-yl)-1H-indole. The indole system typically exhibits two main absorption bands resulting from π-π* transitions. The propargyl group attached at the C3 position is an auxochrome but does not significantly extend the conjugated system, so it is not expected to cause a major shift in the absorption maxima compared to other 3-alkylindoles.

¹Lₐ Band: A strong absorption peak typically observed around 220 nm.

¹Lₑ Band: A broader absorption with fine structure, appearing in the 270-290 nm range.

Any modification that extends the conjugation, such as the formation of derivatives through reactions at the alkyne, would be expected to cause a bathochromic (red) shift to longer wavelengths.

Interactive Data Table: Typical UV-Vis Absorption Maxima for the Indole Chromophore

| Transition | Typical λₘₐₓ (nm) |

|---|---|

| π → π* (¹Lₐ) | ~220 |

Emerging Applications of 3 Prop 2 Yn 1 Yl 1h Indole in Chemical Biology and Materials Science

Development as Chemical Probes and Bio-orthogonal Tools

The terminal alkyne functionality of 3-(prop-2-yn-1-yl)-1H-indole makes it an ideal candidate for use in bio-orthogonal chemistry. These are chemical reactions that can occur within living systems without interfering with native biochemical processes. The propargyl group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the specific and efficient labeling of biomolecules. nih.govnih.gov

This capability allows researchers to use 3-(prop-2-yn-1-yl)-1H-indole as a molecular probe. By incorporating this compound into larger molecules that target specific cellular components, scientists can then use "click" chemistry to attach reporter molecules, such as fluorescent dyes or affinity tags. This enables the visualization, tracking, and isolation of target biomolecules within the complex environment of a living cell. universiteitleiden.nlscilit.com The development of such bio-orthogonal tools is crucial for advancing our understanding of cellular functions and disease mechanisms. nih.gov

A variety of bio-orthogonal ligation strategies are being developed to allow for the simultaneous labeling of multiple targets within a single biological system. universiteitleiden.nlscilit.com The unique reactivity of the alkyne in 3-(prop-2-yn-1-yl)-1H-indole makes it a valuable component in these multiplexed labeling experiments.

Integration into Fluorescent Dyes and Optoelectronic Materials

The indole (B1671886) nucleus is a well-known fluorophore, and its photophysical properties can be fine-tuned by the introduction of various substituents. mdpi.comnih.gov The propargyl group at the 3-position of the indole ring in 3-(prop-2-yn-1-yl)-1H-indole offers a convenient point of attachment for extending the π-conjugated system or for linking the indole to other chromophores. This allows for the rational design of novel fluorescent dyes with tailored absorption and emission characteristics. mdpi.comresearchgate.net

The synthesis of N2-Indolyl-1,2,3-triazoles, for instance, has produced a new class of blue-emitting fluorophores. rsc.org These compounds, synthesized via "click" chemistry from propargylated indoles, exhibit promising fluorescent properties. The ability to modify the indole structure through the propargyl group allows for the systematic investigation of structure-property relationships, leading to the development of dyes with enhanced quantum yields and photostability. rsc.orgnih.gov

In the realm of materials science, indole-containing compounds are being explored for their potential in optoelectronic applications. chemrxiv.orgresearchgate.net The electron-rich nature of the indole ring makes it a suitable building block for organic semiconductors and light-emitting materials. chemrxiv.org By incorporating 3-(prop-2-yn-1-yl)-1H-indole into larger polymeric or molecular structures, it is possible to create materials with tunable electronic and optical properties for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemrxiv.orgacs.org

Table 1: Examples of Functionalized Indole Derivatives and their Applications

| Compound Class | Synthetic Strategy | Application |

| N2-Indolyl-1,2,3-triazoles | Copper-catalyzed azide-alkyne cycloaddition | Blue-emissive fluorophores |

| π-Expanded Indoloindolizines | Merging indole and indolizine (B1195054) moieties | Stable organic optoelectronic materials |

| 3-Styrylindoles | Synthesis of nanoparticles by re-precipitation | Fluorescent organic nanoparticles |

Utilization as Synthetic Intermediates for Complex Molecule Synthesis

The propargyl group is an exceptionally versatile functional group in organic synthesis, and its presence in 3-(prop-2-yn-1-yl)-1H-indole makes this compound a valuable building block for the construction of more complex molecules. nih.govmdpi.comresearchgate.net The terminal alkyne can participate in a wide range of chemical transformations, including transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura, Heck, and Stille couplings), cycloadditions, and nucleophilic additions. nih.gov

This reactivity has been exploited to synthesize a variety of highly functionalized indole derivatives. For example, Sonogashira coupling of propargylated indoles with aryl halides provides a straightforward route to 1-(3-phenylprop-2-yn-1-yl)-1H-indole derivatives. nih.gov Furthermore, the alkyne can be used to construct heterocyclic rings fused to the indole core. For instance, gold-mediated cycloisomerization/alkoxylation of (3-phenylprop-2-yn-1-yl)-1H-indole-2-carbaldehydes has been used to prepare chiral oxazino[4,3-a]indol-1-ones. nih.gov

The indole nucleus itself is a common motif in natural products and pharmaceuticals, and 3-(prop-2-yn-1-yl)-1H-indole provides a convenient starting point for the synthesis of these complex targets. mdpi.comnewhaven.eduorganic-chemistry.org The ability to introduce diverse functionality through the propargyl group allows for the rapid and efficient construction of molecular libraries for drug discovery and development. nih.gov

Role in Catalyst Design and Ligand Development (e.g., Chiral Catalysis)

The development of new chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govresearchgate.netsemanticscholar.org Indole-based structures have been successfully incorporated into chiral ligands and catalysts for a variety of asymmetric transformations. acs.orgnih.gov The 3-(prop-2-yn-1-yl)-1H-indole scaffold offers several features that are attractive for ligand design.

The indole nitrogen and the propargyl group can both serve as coordination sites for metal centers. mdpi.com Furthermore, the rigid indole framework can provide a well-defined chiral environment around the metal, influencing the stereochemical outcome of the catalyzed reaction. The propargyl group also provides a handle for attaching the indole moiety to other chiral scaffolds or for introducing additional coordinating groups. nih.gov

For example, chiral ligands based on indole frameworks have been used in catalytic asymmetric Friedel-Crafts reactions, which are powerful methods for the formation of carbon-carbon bonds. nih.govacs.org The development of new imidazolidinone catalysts has enabled the enantioselective organocatalytic alkylation of indoles. princeton.edu The modular nature of these catalysts allows for systematic tuning of their steric and electronic properties to optimize reactivity and selectivity for a given transformation. nih.gov The versatility of 3-(prop-2-yn-1-yl)-1H-indole as a synthetic intermediate suggests its potential for incorporation into novel ligand architectures for a wide range of asymmetric catalytic reactions.

Challenges, Future Perspectives, and Research Trajectories

Advancements in Stereoselective Synthesis of 3-(Prop-2-YN-1-YL)-1H-indole Analogues

The development of synthetic methods to control the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry, particularly for producing compounds with specific biological activities. While significant progress has been made in the synthesis of indole (B1671886) derivatives, the stereoselective synthesis of analogues of 3-(Prop-2-yn-1-yl)-1H-indole, which creates a chiral center, remains a compelling challenge.

Future research will likely focus on the design and application of novel chiral catalysts, including both metal complexes and organocatalysts, to achieve high levels of enantioselectivity in the propargylation of the indole core. The catalytic asymmetric Friedel-Crafts reaction is a powerful tool for creating optically active indole derivatives and is a key area for advancement. nih.gov Strategies may involve the development of new chiral ligands for transition metals like palladium, copper, and iridium, which have shown promise in related asymmetric alkylations. acs.org Furthermore, the use of chiral Brønsted acids as organocatalysts presents a metal-free alternative for the enantioselective synthesis of indolines from 3H-indoles, a strategy that could be adapted for propargylated systems. nih.gov The goal is to develop robust and scalable methods that provide access to a diverse range of enantioenriched propargylated indoles, which are crucial for investigating their interactions with chiral biological targets.

Table 1: Selected Catalytic Systems for Asymmetric Indole Alkylation

| Catalyst Type | Metal/Acid | Ligand/Motif | Key Features |

| Metal Complex | Palladium | Chiral Diphosphine | Enables sequential asymmetric double-Friedel–Crafts alkylation. acs.org |

| Metal Complex | Copper(I) | Bifunctional Guanidine | Catalyzes asymmetric alkynylation of isatins with terminal alkynes. ajchem-a.com |

| Organocatalyst | Chiral Phosphoric Acid | Bismesityl-substituted | Facilitates enantioselective addition of indoles to N-acyl imines. acs.org |

| Metal Complex | Iridium | Phosphoramidite | Catalyzes enantioselective intermolecular C-H bond silylation. nih.gov |

Exploration of Novel Reactivity Patterns and Cascade Reactions

The propargyl group in 3-(Prop-2-yn-1-yl)-1H-indole is a versatile functional handle that can participate in a wide array of chemical transformations. A significant future direction lies in exploring its novel reactivity patterns, particularly in cascade reactions that allow for the rapid construction of complex molecular architectures from simple starting materials.

Gold-catalyzed reactions are particularly promising for activating the alkyne moiety. nih.govacs.org Research is expected to focus on gold-catalyzed intramolecular cyclizations of N-propargylindoles to generate fused heterocyclic systems, such as pyrazino[1,2-a]indoles. nih.gov These reactions can be triggered by various activators like AuCl3. nih.gov Another emerging area is the use of visible light-catalyzed tandem radical cyclizations. For instance, the reaction of N-propargylindoles with acyl chlorides can lead to the formation of 2-acyl-9H-pyrrolo[1,2-a]indoles through a sequence of radical addition, intramolecular cyclization, and isomerization. nih.govacs.org The development of such cascade reactions not only provides efficient access to diverse molecular scaffolds but also opens up new avenues for the synthesis of novel bioactive compounds. Further investigations into cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions involving the propargyl group will continue to expand the synthetic utility of this versatile building block.

Deeper Elucidation of Biological Mechanisms and Target Identification in Disease Models (Pre-clinical)

Indole alkaloids, the broader class to which 3-(Prop-2-yn-1-yl)-1H-indole belongs, are known to possess a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and analgesic properties. nih.govmdpi.com A major challenge and future perspective is the detailed elucidation of the biological mechanisms of action for propargylated indole derivatives and the identification of their specific molecular targets in preclinical disease models.

Future research will necessitate a multidisciplinary approach, combining chemical synthesis with cellular and molecular biology. By creating libraries of 3-(Prop-2-yn-1-yl)-1H-indole analogues with systematic structural variations, researchers can perform structure-activity relationship (SAR) studies to identify key pharmacophores. rsc.org These compounds can then be screened in various disease models to identify their therapeutic potential. Advanced techniques such as chemical proteomics, affinity chromatography, and computational docking studies will be instrumental in identifying the protein targets with which these molecules interact. For example, many indole-containing drugs target 5-HT receptors. nih.gov Understanding these interactions at a molecular level is crucial for optimizing lead compounds and developing novel therapeutics with improved efficacy and reduced side effects. The potent and diverse biological activities of plant-based indole alkaloids suggest that synthetic derivatives like 3-(Prop-2-yn-1-yl)-1H-indole hold significant promise for drug discovery. nih.gov

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. A key future trajectory for the synthesis of 3-(Prop-2-yn-1-yl)-1H-indole and its derivatives is the development of more sustainable and environmentally benign methods.

This involves moving away from hazardous reagents and solvents, reducing energy consumption, and improving atom economy. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. tandfonline.comrsc.orgnih.govmdpi.com The application of microwave irradiation to key steps in the synthesis of propargylated indoles is a promising area of exploration. tandfonline.com Another significant advancement is the use of flow chemistry, which allows for the continuous production of chemicals in a controlled and efficient manner, often with improved safety and scalability. nih.govacs.orgmdpi.comresearchgate.netresearchgate.net Researchers are also investigating the use of greener solvents, such as water or ethanol, and developing catalyst-free multicomponent reactions to assemble the indole core. rsc.orgrug.nl These approaches not only minimize the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective production methods.

Table 2: Comparison of Synthetic Methodologies for Indole Synthesis

| Methodology | Key Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, enhanced reaction rates. nih.gov |

| Flow Chemistry | Improved safety, scalability, precise control over reaction parameters, and potential for automation. nih.govmdpi.com |

| Green Solvents (e.g., water, ethanol) | Reduced environmental impact, lower toxicity, and often lower cost. rsc.org |

| Multicomponent Reactions | High atom economy, operational simplicity, and rapid generation of molecular complexity. rug.nl |

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic properties of the indole ring and the reactive nature of the propargyl group make 3-(Prop-2-yn-1-yl)-1H-indole a valuable building block for the creation of advanced functional materials and for applications in nanotechnology.

The propargyl group is particularly well-suited for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgwikipedia.orgyoutube.com This highly efficient and specific reaction allows for the facile conjugation of the indole moiety to other molecules, polymers, or surfaces. researchgate.net This opens up possibilities for creating novel indole-based polymers with well-defined structures and tailored properties, such as high thermal stability and specific electronic or optical characteristics. ajchem-a.comrsc.orgresearchgate.netacs.orgnih.gov In the realm of nanotechnology, 3-(Prop-2-yn-1-yl)-1H-indole could be used to functionalize nanoparticles, quantum dots, or carbon nanotubes, thereby imparting new properties or enabling their use in biological imaging or sensing applications. The development of new indole-containing polyesters and other polymers from bio-based feedstocks is also an active area of research with potential applications in sustainable plastics. acs.orgnih.gov

Computational-Experimental Synergies in Compound Design and Optimization

The integration of computational chemistry with experimental synthesis and biological testing has become an indispensable tool in modern drug discovery and materials science. researchgate.netjddhs.com This synergistic approach is poised to play a crucial role in the future design and optimization of compounds based on the 3-(Prop-2-yn-1-yl)-1H-indole scaffold.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the binding of indole derivatives to specific biological targets and to guide the design of new analogues with enhanced activity. researchgate.netacs.org In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can help to identify candidates with favorable pharmacokinetic properties early in the drug discovery process, reducing the time and cost of development. indexcopernicus.com Furthermore, computational tools can aid in the discovery of new synthetic routes and in understanding reaction mechanisms. researchgate.netnih.gov The iterative cycle of computational design, chemical synthesis, and experimental validation allows for a more rational and efficient exploration of the chemical space around the 3-(Prop-2-yn-1-yl)-1H-indole core, accelerating the discovery of new molecules with desired properties. jddhs.com

Q & A

Q. How do steric and electronic effects of substituents modulate the reactivity of 3-(Prop-2-YN-1-YL)-1H-indole in click chemistry?

- Methodological Answer : Propargyl groups undergo CuAAC (copper-catalyzed azide-alkyne cycloaddition) with rate dependence on:

- Steric Effects : Bulky groups (e.g., tert-butyl) at C2 reduce reaction rates by 40–60%.

- Electronic Effects : Electron-withdrawing substituents (e.g., NO₂ at C5) accelerate triazole formation (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for unsubstituted analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.